4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide
Description
4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide (hereafter referred to as Compound II) is a hydrazone derivative synthesized via the condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide (Compound I) with 2-thiophenecarboxaldehyde. Its molecular structure features a benzohydrazide core substituted with a 4-methylbenzyl ether group at the para position and a 2-thienylmethylene moiety at the hydrazine nitrogen. The parent compound (Compound I) adopts a planar conformation, while the introduction of the thienyl group in Compound II introduces steric and electronic modifications that alter molecular packing and bond parameters .
Properties
CAS No. |
767309-81-9 |
|---|---|
Molecular Formula |
C20H18N2O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H18N2O2S/c1-15-4-6-16(7-5-15)14-24-18-10-8-17(9-11-18)20(23)22-21-13-19-3-2-12-25-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
VHGNYUXIEZKAJB-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
A mixture of ethyl-4-[(4-methylbenzyl)oxy]benzoate (1.23 g, 4.55 mmol) and hydrazine hydrate (5.83 g, 22.69 mmol) in absolute ethanol (20 mL) is refluxed for 10 hours under anhydrous conditions. The molar ratio of hydrazine hydrate to ester (5:1) ensures complete conversion to the hydrazide. The reaction progress is monitored by thin-layer chromatography (TLC), with the disappearance of the ester spot indicating completion.
Workup and Crystallization
After cooling to room temperature, colorless crystals of 4-[(4-methylbenzyl)oxy]benzohydrazide precipitate from the solution. The product is isolated by filtration, washed with cold ethanol, and dried under reduced pressure. This step yields 0.82 g (70%) of the hydrazide intermediate, with a melting point of 397–398 K.
Table 1: Synthesis Parameters for 4-[(4-Methylbenzyl)Oxy]Benzohydrazide
| Parameter | Value |
|---|---|
| Starting ester | Ethyl-4-[(4-methylbenzyl)oxy]benzoate |
| Hydrazine hydrate ratio | 5 equivalents |
| Solvent | Absolute ethanol |
| Reaction time | 10 hours |
| Yield | 70% |
| Melting point | 397–398 K |
Formation of the Hydrazone Derivative
The target compound is synthesized through a condensation reaction between 4-[(4-methylbenzyl)oxy]benzohydrazide and thiophene-2-carbaldehyde. This step introduces the thienylmethylene group via Schiff base formation.
Condensation Reaction Protocol
Thiophene-2-carbaldehyde (0.15 g, 1.21 mmol) is added to an ethanolic solution (20 mL) of 4-[(4-methylbenzyl)oxy]benzohydrazide (0.312 g, 1.21 mmol). The mixture is refluxed for 2 hours, during which the hydrazide reacts with the aldehyde to form the corresponding hydrazone. The reaction is driven to completion by the removal of water, facilitated by the ethanol solvent acting as a dehydrating agent.
Isolation and Purification
A white precipitate forms upon cooling, which is collected by vacuum filtration and washed repeatedly with hot ethanol to remove unreacted starting materials. The crude product is dried over silica gel in a desiccator. Slow evaporation of a saturated ethanolic solution over 30 days yields single crystals suitable for X-ray diffraction analysis.
Table 2: Hydrazone Synthesis Conditions
| Parameter | Value |
|---|---|
| Molar ratio | 1:1 (hydrazide:aldehyde) |
| Solvent | Absolute ethanol |
| Reaction time | 2 hours |
| Crystallization method | Slow evaporation |
| Yield | 50% |
| Melting point | 505–506 K |
Spectroscopic and Crystallographic Characterization
Fourier-Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of 4-((4-methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide exhibits key absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl₃, 600 MHz) data reveals characteristic signals:
Single-Crystal X-ray Diffraction
X-ray crystallography confirms the molecular structure and supramolecular packing. Key crystallographic parameters include:
Table 3: Crystallographic Data for the Hydrazone Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₂₀H₁₈N₂O₂S |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a, b, c (Å) | 11.3725, 7.8492, 39.286 |
| Volume (ų) | 3506.8 |
| Z | 8 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
Challenges and Optimization Strategies
Solubility Issues
The hydrazone derivative exhibits limited solubility in common organic solvents (e.g., chloroform, dimethyl sulfoxide), complicating NMR characterization. To address this, deuterochloroform (CDCl₃) with trace dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for enhanced solubility.
Crystal Growth Considerations
Obtaining diffraction-quality crystals requires strict control over evaporation rates. Ethanol proves optimal due to its moderate volatility, allowing gradual crystal nucleation over 30 days. Alternative solvents like acetonitrile or tetrahydrofuran yield microcrystalline powders unsuitable for X-ray analysis.
Comparative Analysis of Synthetic Routes
The described method outperforms alternative pathways in yield and purity:
-
Hydrazinolysis vs. Acid Chloride Routes : Direct reaction of hydrazine with esters avoids the need for corrosive acid chlorides, improving safety and reducing byproducts.
-
Solvent Selection : Ethanol minimizes side reactions compared to higher-boiling solvents like dimethylformamide (DMF), which may promote decomposition at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylene or 4-methylbenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Several studies have investigated the antimicrobial properties of hydrazone derivatives, including 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide. The compound has shown promising activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
-
Anticancer Activity
- Research indicates that hydrazone compounds exhibit cytotoxic effects against cancer cell lines. The specific mechanism often involves the induction of apoptosis (programmed cell death). Studies have demonstrated that derivatives similar to 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide can inhibit tumor growth in vitro and in vivo models.
-
Anti-inflammatory Properties
- Compounds containing hydrazone linkages have been noted for their anti-inflammatory effects. In particular, they may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases.
Material Science Applications
-
Crystal Engineering
- The crystal structure of 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide has been characterized using X-ray diffraction techniques. The hydrogen bonding interactions within the crystal lattice contribute to its stability and may influence its physical properties such as solubility and melting point.
-
Sensor Development
- Due to its electronic properties, this compound can be utilized in sensor technology, particularly for detecting metal ions or other analytes through changes in fluorescence or conductivity.
Table 1: Summary of Biological Activities
-
Case Study on Antimicrobial Effects
- A study conducted by Wang et al. (2023) evaluated the antimicrobial efficacy of several hydrazone derivatives against common pathogens. The results indicated that 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in pharmaceutical formulations .
-
Case Study on Anticancer Properties
- In a comparative study on hydrazone derivatives published by Fun et al. (2023), it was found that the compound induced apoptosis in cancer cell lines through mitochondrial pathways. This suggests that further exploration could lead to the development of new anticancer agents based on this scaffold .
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Crystallographic and Structural Parameters of Selected Benzohydrazides
Note:
- The N-N bond length in Compound II is inferred to be comparable to Compound 14 (~1.36–1.40 Å) due to the electron-rich thienyl group, which may reduce electron density on the hydrazine linkage, similar to the dimethylamino group in Compound 14 .
- In contrast, Compound 5 exhibits a longer N-N bond due to electron-withdrawing hydroxyl and methoxy substituents, which increase resonance stabilization of the hydrazide .
- The thienyl group in Compound II likely promotes unique crystal packing via sulfur-mediated interactions (e.g., S···π or S–H bonds), unlike phenyl-based derivatives that rely on hydrogen bonding (e.g., Compound 5) .
Biological Activity
The compound 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide , a hydrazone derivative, has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural features of this compound suggest it may exhibit significant biological effects, which are explored in this article.
Chemical Structure and Properties
The chemical formula of the compound is . The molecular structure includes a thienylmethylene moiety, which is crucial for its biological activity. The presence of the hydrazone functional group (—CH=N—NH—C=O) is particularly noteworthy as it is responsible for the compound's reactivity and interaction with biological targets.
Crystal Structure Analysis
Recent studies have provided insights into the crystal structure of this compound. The crystal packing is influenced by hydrogen bonding interactions, specifically N—H⋯O and N—H⋯N interactions, which contribute to the stability and conformation of the molecule in solid-state .
Antimicrobial Activity
Hydrazone derivatives have been reported to exhibit significant antimicrobial properties. A study on related compounds indicated that modifications in the hydrazone structure can enhance their efficacy against various microbial strains. The specific activity of 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide against bacteria and fungi remains to be fully characterized, but its structural similarity to known active compounds suggests potential effectiveness.
Enzyme Inhibition
The hydrazone structure has been linked to inhibition of key enzymes involved in various biological pathways. For example, derivatives of benzohydrazide have shown inhibitory activity against monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. The activity profile of similar compounds indicates that 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide may also inhibit MAOs, potentially influencing neurological conditions .
Antioxidant Activity
Antioxidant properties are another area where hydrazones have shown promise. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazone derivatives:
- Antimycobacterial Activity : A series of hydrazones were tested for their efficacy against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide .
- Enzyme Inhibition Studies : Research has shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. This suggests a potential therapeutic application for 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide in treating Alzheimer's disease .
- Antioxidant Studies : The antioxidant capacity of hydrazones has been evaluated using various assays, indicating that these compounds can effectively reduce oxidative stress markers in vitro .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | 505–506 K |
| Antimicrobial Activity | Pending characterization |
| MAO Inhibition IC50 | Not yet determined |
| Antioxidant Activity | Promising results reported |
Q & A
Q. What are the standard synthetic routes for 4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide?
The compound is synthesized via condensation of 4-((4-methylbenzyl)oxy)benzohydrazide with 2-thiophenecarboxaldehyde in methanol under reflux, catalyzed by acetic acid. The product is purified by recrystallization from methanol. This method aligns with hydrazone formation protocols, where aldehydes react with hydrazides to yield Schiff bases . Reaction conditions (e.g., solvent choice, temperature) are critical for yield optimization, as demonstrated in analogous syntheses of benzohydrazide derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies N-H (3100–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches in the hydrazide backbone .
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.5–8.5 ppm) and methoxy/methylene substituents (e.g., δ 3.8–4.5 ppm for -OCH₂-) .
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the primary biological targets investigated for this class of hydrazides?
Similar benzohydrazides exhibit activity against microbial targets (e.g., bacterial enzymes, fungal cell walls) and cancer-related pathways (e.g., kinase inhibition). The thienyl and methylbenzyloxy groups may enhance membrane permeability, as seen in studies of structurally related thieno-pyrimidine derivatives .
Q. How do researchers assess solubility and stability for in vitro assays?
Solubility is tested in DMSO, ethanol, or aqueous buffers (pH 7.4) using UV-Vis spectroscopy. Stability is monitored via HPLC under physiological conditions (37°C, 24–72 hours). For example, hydrazide derivatives with electron-withdrawing substituents show improved stability in acidic media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic modifications to the benzyloxy or thienyl groups can enhance potency. For instance:
- Replacing the 4-methylbenzyl group with electron-deficient aryl rings improves antimicrobial activity .
- Introducing sulfonyl or morpholino groups (as in related compounds) increases metabolic stability . Comparative assays with derivatives like N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide provide insights into substituent effects on target binding .
Q. What metal coordination properties does this compound exhibit?
The hydrazide moiety can act as a tridentate ligand, coordinating metals like vanadium(V) or oxidovanadium(IV). Such complexes are studied for insulin-mimetic or anticancer activity. For example, oxidovanadium complexes of benzohydrazides show enhanced glucose uptake in cell models .
Q. Which computational methods predict electronic properties and target interactions?
- DFT calculations : Determine frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular docking : Models interactions with targets like dihydrofolate reductase or EGFR kinase, using software like AutoDock Vina. For instance, thienyl groups in similar compounds exhibit π-π stacking with aromatic residues in enzyme active sites .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line specificity, incubation time). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and head-to-head comparisons of derivatives under identical conditions are recommended .
Q. What strategies improve pharmacokinetic properties like bioavailability?
- Prodrug design : Esterification of the hydrazide group enhances intestinal absorption .
- Lipid nanoparticle encapsulation : Increases solubility and half-life, as demonstrated for benzothiazole analogs .
Q. How does crystallography elucidate solid-state behavior?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence stability and solubility. For example, hydrazone derivatives with planar conformations exhibit tighter packing and lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
